molecular formula C8H16ClN B7820372 1-(1-Chloropropan-2-yl)piperidine

1-(1-Chloropropan-2-yl)piperidine

Cat. No.: B7820372
M. Wt: 161.67 g/mol
InChI Key: NOCHJUCFKGEGQP-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)piperidine is an organic compound with the molecular formula C8H16ClN. It is a chlorinated derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloropropan-2-ol with piperidine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

1-(1-Chloropropan-2-yl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The major products formed from these reactions include chloropropanoic acids and other oxidized derivatives.

Reduction Reactions: Reduction of this compound can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products formed from these reactions include chloropropanol derivatives.

Substitution Reactions: Substitution reactions involving this compound typically involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions include various substituted piperidines.

Scientific Research Applications

1-(1-Chloropropan-2-yl)piperidine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a tool to study the interactions between small molecules and biological targets. It has been investigated for its potential as a ligand for various receptors and enzymes.

Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 1-(1-Chloropropan-2-yl)piperidine exerts its effects depends on its specific application. The exact pathways involved in these interactions can vary depending on the biological system and the specific context in which the compound is used.

Comparison with Similar Compounds

1-(1-Chloropropan-2-yl)piperidine is structurally similar to other chlorinated piperidines, such as 1-(2-chloropropan-2-yl)piperidine and 1-(3-chloropropan-2-yl)piperidine. These compounds share the same core structure but differ in the position of the chlorine atom on the propan-2-yl group. The unique positioning of the chlorine atom in this compound gives it distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biological systems. Further research into its potential therapeutic applications and industrial uses is likely to expand its utility in the future.

Properties

IUPAC Name

1-(1-chloropropan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCHJUCFKGEGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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